2-Methyl-1-prop-2-ynylimidazole
Description
2-Methyl-1-prop-2-ynylimidazole is an imidazole derivative characterized by a methyl group at the 2-position and a propargyl (prop-2-ynyl) group at the 1-position of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry, catalysis, and materials science due to their electronic properties, hydrogen-bonding capabilities, and structural versatility . The propargyl group introduces alkyne functionality, enabling click chemistry or cross-coupling reactions, while the methyl group modulates steric and electronic effects .
Properties
IUPAC Name |
2-methyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-5-9-6-4-8-7(9)2/h1,4,6H,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDYHRSJLDRXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Effects on Reactivity and Stability
The table below compares 2-methyl-1-prop-2-ynylimidazole with structurally analogous imidazole compounds, focusing on substituent effects:
Key Observations :
- Steric Effects : The propargyl group increases steric bulk at the 1-position, which may hinder coordination in metal complexes compared to smaller substituents (e.g., hydroxypropyl in nitroimidazoles) .
- Hydrogen Bonding: Unlike nitroimidazoles or hydroxypropyl derivatives, this compound lacks strong hydrogen-bond donors (e.g., -OH or -NO₂), limiting its role in crystal engineering or supramolecular assembly compared to Etter’s hydrogen-bonding frameworks .
Structural and Crystallographic Considerations
For example:
- Nitroimidazoles: Exhibit directional hydrogen bonds (e.g., N-H···O-NO₂) that stabilize crystal packing .
- Thiadiazole-Imidazole Hybrids : Display π-π stacking and C-H···S interactions, as observed in related compounds .
Software tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for analyzing such structural features .
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